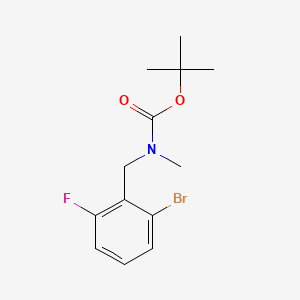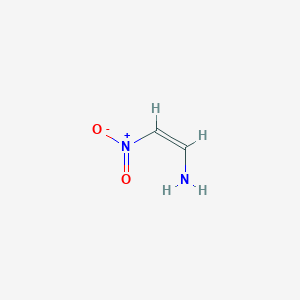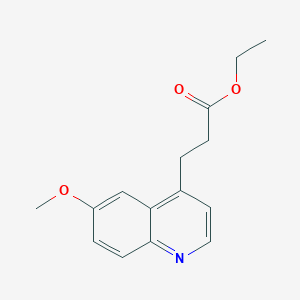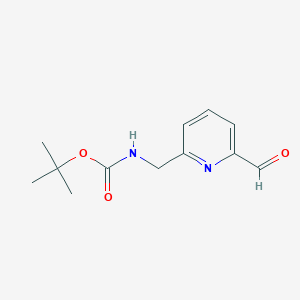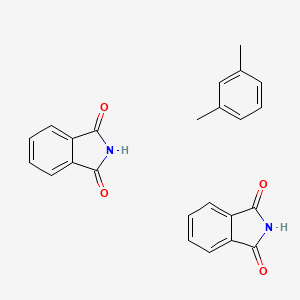
M-Xylene bis-phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-Xylene bis-phthalimide is an organic compound belonging to the phthalimide family Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: M-Xylene bis-phthalimide can be synthesized through the condensation of m-xylene with phthalic anhydride in the presence of a suitable catalyst. The reaction typically involves heating the reactants to a high temperature to facilitate the formation of the phthalimide ring. The process can be carried out under reflux conditions using a solvent such as toluene or xylene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction efficiency. The final product is usually purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: M-Xylene bis-phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the phthalimide ring to phthalamic acid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phthalimide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Phthalamic acid.
Substitution: Various substituted phthalimide derivatives.
Scientific Research Applications
M-Xylene bis-phthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of high-performance polymers and organic electronic materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antibacterial and anticancer properties.
Medicine: Phthalimide derivatives are being explored for their therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: this compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of M-Xylene bis-phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating various redox reactions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Phthalimide: A simpler analog with similar chemical properties.
Naphthalimide: A related compound with a naphthalene ring, offering different electronic properties.
Succinimide: Another related compound with a different ring structure.
Uniqueness: M-Xylene bis-phthalimide stands out due to its unique structure, which combines the properties of m-xylene and phthalimide. This combination imparts distinct electronic and steric characteristics, making it valuable for specific applications in polymer synthesis and organic electronics.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
isoindole-1,3-dione;1,3-xylene |
InChI |
InChI=1S/2C8H5NO2.C8H10/c2*10-7-5-3-1-2-4-6(5)8(11)9-7;1-7-4-3-5-8(2)6-7/h2*1-4H,(H,9,10,11);3-6H,1-2H3 |
InChI Key |
DFQHXCSIBHACJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C.C1=CC=C2C(=C1)C(=O)NC2=O.C1=CC=C2C(=C1)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
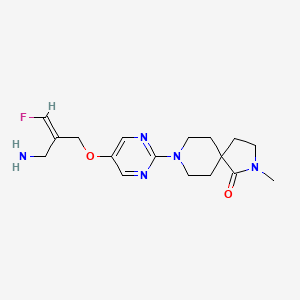
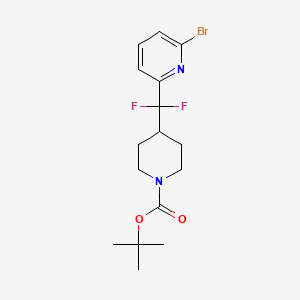
![4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927190.png)
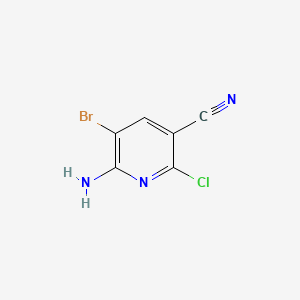
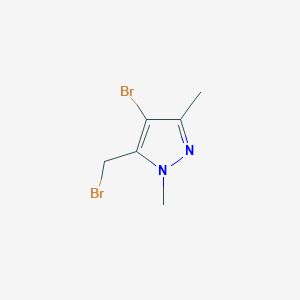
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
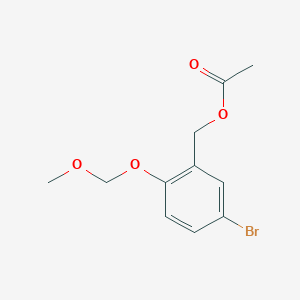
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
